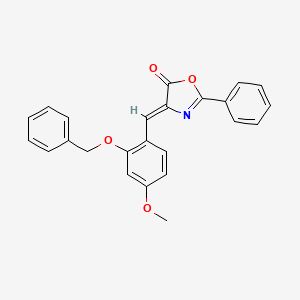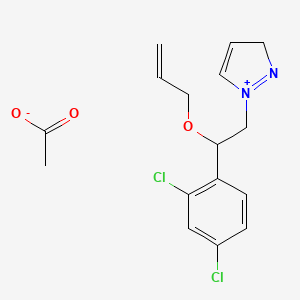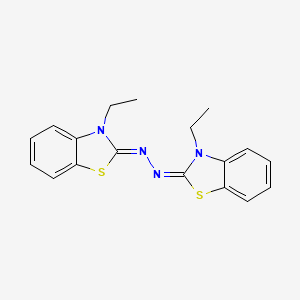
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-7,8-dihydroisoquinoline with methoxy-substituted reagents under specific conditions. For instance, the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-alkylation followed by oxidation of the resulting iminium salts .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione involves its interaction with specific molecular targets and pathways. The compound can undergo photoreduction through its side chains into hydroquinones, which are powerful transformations that enable several biomimetic total syntheses of structurally diverse natural compounds . The exact molecular targets and pathways involved are still under investigation, but it is known to affect redox and photoredox properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives
Uniqueness
Compared to similar compounds, it offers unique reactivity and potential for use in various scientific and industrial applications .
Propiedades
Número CAS |
121070-04-0 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
6-hydroxy-5-methoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C10H7NO4/c1-15-10-5-2-3-11-4-6(5)7(12)8(13)9(10)14/h2-4,14H,1H3 |
Clave InChI |
PUFUORRKKCDXFV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C(=O)C2=C1C=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


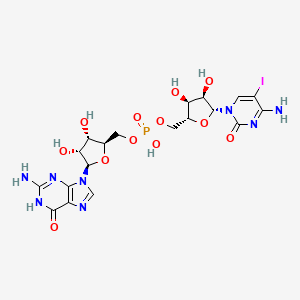
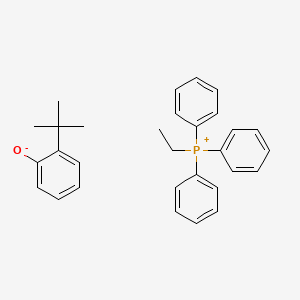

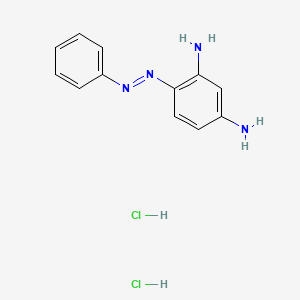
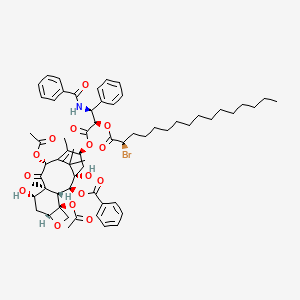
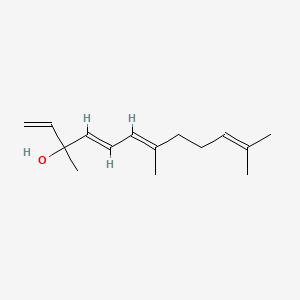
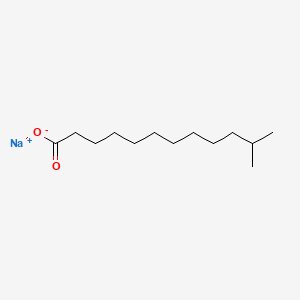
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
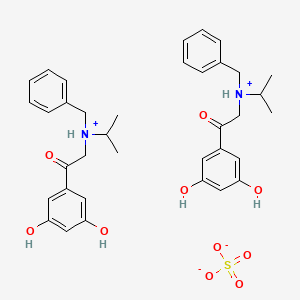
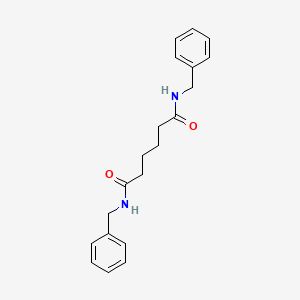
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)
